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Compound of Interest

Compound Name: (rac)-Talazoparib

Cat. No.: B1141447

(rac)-Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1
and PARP2, has emerged as a critical therapeutic agent in the treatment of cancers with
deficiencies in DNA damage repair, particularly those harboring germline BRCA1/2 mutations.
[1][2] Its clinical efficacy is underpinned by a distinct pharmacokinetic and pharmacodynamic
profile characterized by high potency, oral bioavailability, and a dual mechanism of action that
includes both catalytic inhibition of PARP and the trapping of PARP-DNA complexes.[2][3][4]
This technical guide provides an in-depth overview of the pharmacokinetics and
pharmacodynamics of (rac)-Talazoparib, intended for researchers, scientists, and drug
development professionals.

Pharmacodynamics: Dual Inhibition and Potent
PARP Trapping

Talazoparib exerts its cytotoxic effects through a dual mechanism of action targeting the base
excision repair (BER) pathway, a critical process for the repair of DNA single-strand breaks
(SSBs).[4]

Firstly, talazoparib competitively inhibits the catalytic activity of PARP1 and PARP2.[5] PARP
enzymes normally detect SSBs and synthesize poly(ADP-ribose) chains, which recruit other
DNA repair proteins.[4] By inhibiting this process, talazoparib prevents the repair of SSBs.
When the replication fork encounters an unrepaired SSB, it can lead to the collapse of the fork
and the formation of a more cytotoxic double-strand break (DSB).[4]
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Secondly, and more potently, talazoparib "traps” PARP enzymes on the DNA at the site of
damage.[2][3] The talazoparib-PARP-DNA complex is highly stable and prevents the
dissociation of PARP, creating a physical obstruction to DNA replication and transcription.[2][5]
This trapping mechanism is considered to be a more potent driver of cytotoxicity than catalytic
inhibition alone and is a key differentiator of talazoparib from other PARP inhibitors, with
talazoparib being approximately 100 times more potent at trapping PARP than other agents.[1]

[2]

In cancer cells with homologous recombination repair (HRR) deficiencies, such as those with
BRCA1/2 mutations, the resulting DSBs cannot be efficiently repaired, leading to genomic
instability and ultimately, apoptotic cell death.[4][6] This selective cytotoxicity in HRR-deficient
cells is the principle of synthetic lethality exploited by talazoparib.

Signaling Pathway of Talazoparib's Action
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Mechanism of Action of Talazoparib
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Caption: Talazoparib's dual mechanism leading to synthetic lethality.

Quantitative Pharmacodynamic Parameters
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Parameter Value Cell Line/System Reference
PARP1 IC50 0.57 nM Enzymatic Assay [7]
PARP1 Ki 1.2nM - [8]
PARP2 Ki 0.9 nM - [8]
PARP Trapping ~100x greater than Cellular DNA Binding 2]
Potency other PARP inhibitors Assays
Tumor PARylation Patient Tumor

o 77-98% decrease o [9]
Inhibition Biopsies

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

The clinical utility of talazoparib is also defined by its favorable pharmacokinetic profile, which
supports once-daily oral administration.

Absorption

Talazoparib is rapidly absorbed following oral administration, with median time to maximum
plasma concentration (Tmax) typically observed between 1 to 2 hours post-dose.[10][11] The
pharmacokinetics of talazoparib are linear over a dosage range of 0.025 mg to 2 mg.[12]
Steady-state concentrations are generally achieved within 2 to 3 weeks of daily dosing.[10][11]
The administration of talazoparib with a high-fat, high-calorie meal can increase the Cmax by
approximately 46% and delay the median Tmax from one to four hours, but it does not
significantly affect the overall exposure (AUC).[13]

Distribution

Talazoparib exhibits a large apparent volume of distribution (Vd) of approximately 420 L,
indicating extensive distribution into tissues.[12][13] In vitro, the plasma protein binding of
talazoparib is about 74% and is independent of the drug concentration.[12]

Metabolism
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Talazoparib undergoes minimal hepatic metabolism.[12][14] The identified metabolic pathways
include mono-oxidation, dehydrogenation, and conjugation reactions.[12][13] Due to its limited
metabolism, there is a low likelihood of clinically significant pharmacokinetic interactions with

inhibitors or inducers of cytochrome P450 (CYP) enzymes.[10]

Excretion

The primary route of elimination for talazoparib is renal excretion of the unchanged drug.[10]
[12] Approximately 69% of an administered radiolabeled dose is recovered in the urine (with

55% as unchanged talazoparib), and about 20% is recovered in the feces (with 14% as

unchanged drug).[12] The mean terminal plasma half-life is approximately 90 hours.[12]

pi Kinetic E in H

Value (at 1 mg once

Parameter . Population Reference
daily)
i Patients with
Tmax (median) ~1-2 hours ] [10][11]
advanced solid tumors
Cmax (steady-state, Patients with
16.4 ng/mL (32% CV) _ [13]
mean) advanced solid tumors
AUC (steady-state, 208 ng-hr/mL (37% Patients with [13]
mean) CvV) advanced solid tumors
Half-life (t1/2, Patients with
) 90 hours (£58) ) [12]
terminal, mean) advanced solid tumors
Apparent Oral ) ] ]
6.5 L/h (31% inter- Patients with
Clearance (CL/F, ) o ] [12]
subject variability) advanced solid tumors
mean)
Apparent Volume of _ _
o Patients with
Distribution (Vd/F, 420 L ] [12][13]
advanced solid tumors
mean)
Accumulation Ratio Patients with
] 2.3t05.2 _ [12]
(median) advanced solid tumors
Protein Binding ~74% In vitro [12]
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Experimental Protocols
In Vitro PARP Inhibition and Trapping Assays

PARP Enzymatic Inhibition Assay: The half-maximal inhibitory concentration (IC50) of
talazoparib against PARP1 and PARP2 is typically determined using a biochemical assay. A
common method involves the use of purified recombinant human PARP1 or PARP2 enzyme,
activated DNA (e.g., nicked DNA), and radiolabeled NAD+ (the substrate for PARP). The assay
measures the incorporation of ADP-ribose units onto a histone substrate in the presence of
varying concentrations of the inhibitor. The amount of incorporated radioactivity is quantified
using a scintillation counter, and the IC50 value is calculated from the dose-response curve.[7]

PARP Trapping Assay: The ability of talazoparib to trap PARP on DNA can be assessed using
cellular DNA binding assays. One such method involves treating cells with a DNA-damaging
agent (e.g., methyl methanesulfonate) to induce SSBs, followed by incubation with different
concentrations of the PARP inhibitor. Cells are then lysed, and the DNA-protein complexes are
isolated. The amount of PARP enzyme bound to the DNA is quantified by Western blotting or
ELISA. The potency of PARP trapping is determined by the concentration of the inhibitor
required to induce a significant increase in the amount of PARP bound to DNA.[2]

Clinical Pharmacokinetic Study Workflow

A typical Phase 1 clinical trial to evaluate the pharmacokinetics of talazoparib in patients with
advanced solid tumors would follow the workflow outlined below.
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Clinical Pharmacokinetic Study Workflow for Talazoparib
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(Ac
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Caption: Workflow of a Phase 1 clinical trial for talazoparib.

Pharmacokinetic Sample Analysis: Plasma concentrations of talazoparib are typically quantified
using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]
This involves protein precipitation from plasma samples, followed by chromatographic
separation on a reverse-phase column and detection by mass spectrometry. A stable isotope-
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labeled internal standard is used for accurate quantification. The method is validated for
linearity, accuracy, precision, and selectivity according to regulatory guidelines.

Special Populations and Drug Interactions
Renal Impairment

Since talazoparib is primarily eliminated via the kidneys, renal function significantly impacts its
pharmacokinetics. Moderate to severe renal impairment leads to increased talazoparib
exposure.[12] Dose adjustments are recommended for patients with moderate (creatinine
clearance [CLcr] 30-59 mL/min) and severe (CLcr 15-29 mL/min) renal impairment.[12][15]

Hepatic Impairment

Mild to severe hepatic impairment does not have a clinically significant effect on the
pharmacokinetics of talazoparib, and therefore, no dose adjustment is required for patients with
hepatic dysfunction.[16]

Drug Interactions

Talazoparib is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein
(BCRP) transporters.[14][17] Concomitant use of potent P-gp inhibitors may increase
talazoparib exposure, and a dose reduction of talazoparib is recommended.[10][15] Co-
administration with BCRP inhibitors may also increase talazoparib exposure.[14] Acid-reducing
agents do not affect the absorption of talazoparib.[11][14]

Conclusion

(rac)-Talazoparib possesses a unique and potent pharmacodynamic profile, distinguished by
its dual mechanism of PARP inhibition and highly effective PARP trapping, which translates to
significant clinical activity in tumors with homologous recombination repair deficiencies. Its
pharmacokinetic properties, including rapid oral absorption, extensive tissue distribution,
minimal metabolism, and a long terminal half-life, support a convenient once-daily dosing
regimen. A thorough understanding of its ADME characteristics, particularly the impact of renal
function and drug transporters on its disposition, is crucial for optimizing its therapeutic use and
managing potential toxicities in the clinical setting. This technical guide provides a
comprehensive foundation for further research and development involving this important
targeted anticancer agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of (rac)-
Talazoparib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1141447#pharmacokinetics-and-pharmacodynamics-
of-rac-talazoparib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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